molecular formula C22H20N2O2 B11174459 3-[(phenylcarbonyl)amino]-N-(2-phenylethyl)benzamide

3-[(phenylcarbonyl)amino]-N-(2-phenylethyl)benzamide

Cat. No.: B11174459
M. Wt: 344.4 g/mol
InChI Key: NKHHGUHADXQHEP-UHFFFAOYSA-N
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Description

3-benzamido-N-(2-phenylethyl)benzamide is a compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications . This compound is characterized by its unique structure, which includes two benzamide groups connected by a phenylethyl chain.

Preparation Methods

The synthesis of 3-benzamido-N-(2-phenylethyl)benzamide typically involves the reaction of 3-aminobenzamide with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-benzamido-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenylethyl chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the amide groups, converting them into amines.

    Substitution: The benzamide groups can undergo substitution reactions with electrophiles or nucleophiles. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-benzamido-N-(2-phenylethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antibacterial and antioxidant properties. It has shown effectiveness against various gram-positive and gram-negative bacteria.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have applications in treating conditions such as cancer, inflammation, and bacterial infections.

    Industry: In industrial applications, it is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular pathways. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

3-benzamido-N-(2-phenylethyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(2-phenylethyl)benzamide: This compound lacks the additional benzamide group, making it less complex and potentially less effective in certain applications.

    3-benzamido-N-(2-methylphenyl)benzamide: The presence of a methyl group instead of a phenylethyl chain alters its chemical properties and reactivity.

    3-acetoxy-2-methylbenzamide:

The uniqueness of 3-benzamido-N-(2-phenylethyl)benzamide lies in its dual benzamide structure connected by a phenylethyl chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-benzamido-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C22H20N2O2/c25-21(23-15-14-17-8-3-1-4-9-17)19-12-7-13-20(16-19)24-22(26)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,23,25)(H,24,26)

InChI Key

NKHHGUHADXQHEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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